7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol
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Overview
Description
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a substituted benzopyrene, which is known for its complex structure and significant biological activity. This compound is of interest due to its potential mutagenic and carcinogenic properties, making it a subject of study in environmental chemistry and toxicology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol typically involves the functionalization of benzopyrene derivatives. One common method includes the bromination of 7,8,9,10-tetrahydrobenzo(a)pyren-7-ol using N-bromosuccinimide (NBS) under specific conditions . The regioselectivity of this reaction is influenced by the formation of a substrate-reagent hydrogen bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The synthesis is generally carried out in controlled laboratory settings to ensure precision and safety.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is a typical setup.
Substitution: N-bromosuccinimide (NBS) is used for bromination reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Simplified hydrocarbons.
Substitution: Brominated derivatives of the original compound.
Scientific Research Applications
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol is primarily used in scientific research due to its mutagenic and carcinogenic properties. Its applications include:
Chemistry: Studying the reactivity and stability of PAHs.
Biology: Investigating the compound’s interaction with DNA and its potential to cause mutations.
Medicine: Exploring its role in carcinogenesis and potential therapeutic interventions.
Industry: Limited to research and development rather than commercial applications.
Mechanism of Action
The compound exerts its effects through the formation of electrophilic metabolites, which can bind covalently to DNA, leading to mutations . The activation often involves sulfotransferase enzymes, which convert the compound into a sulfuric acid ester metabolite . This metabolite is highly reactive and can form DNA adducts, potentially leading to carcinogenesis.
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- Benzo(a)pyrene
- 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
Uniqueness
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol is unique due to its specific methylation, which can influence its reactivity and biological activity. The presence of the methyl group can affect the compound’s ability to form DNA adducts and its overall mutagenic potential .
Properties
CAS No. |
85206-95-7 |
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Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
7-methyl-8H-benzo[a]pyren-7-ol |
InChI |
InChI=1S/C21H16O/c1-21(22)11-3-6-16-17-10-9-14-5-2-4-13-7-8-15(12-18(16)21)20(17)19(13)14/h2-10,12,22H,11H2,1H3 |
InChI Key |
VTBIEDCKYLXDID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Origin of Product |
United States |
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